molecular formula C26H36N2O2 B3019838 N,N'-(octane-1,8-diyl)bis(3-phenylpropanamide) CAS No. 548481-86-3

N,N'-(octane-1,8-diyl)bis(3-phenylpropanamide)

Cat. No.: B3019838
CAS No.: 548481-86-3
M. Wt: 408.586
InChI Key: UVSOBDNHOZAGJD-UHFFFAOYSA-N
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Description

N,N'-(Octane-1,8-diyl)bis(3-phenylpropanamide) is a symmetric bis-amide compound characterized by an octane-1,8-diyl backbone linking two 3-phenylpropanamide moieties. This structure confers rigidity and hydrophobicity due to the aromatic phenyl groups, while the amide linkages enable hydrogen bonding. The compound has been investigated for applications in medicinal chemistry, particularly in anti-parasitic drug development, where its structural framework facilitates interactions with biological targets .

Properties

IUPAC Name

3-phenyl-N-[8-(3-phenylpropanoylamino)octyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H36N2O2/c29-25(19-17-23-13-7-5-8-14-23)27-21-11-3-1-2-4-12-22-28-26(30)20-18-24-15-9-6-10-16-24/h5-10,13-16H,1-4,11-12,17-22H2,(H,27,29)(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVSOBDNHOZAGJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NCCCCCCCCNC(=O)CCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H36N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-(octane-1,8-diyl)bis(3-phenylpropanamide) typically involves the reaction of octane-1,8-diamine with 3-phenylpropanoic acid . The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bonds . The reaction conditions often include:

    Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)

    Temperature: Room temperature to 40°C

    Reaction Time: 12-24 hours

Industrial Production Methods

Industrial production of N,N’-(octane-1,8-diyl)bis(3-phenylpropanamide) follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Large-scale reactors to handle the increased volume of reactants.

    Purification: Techniques such as or to purify the final product.

    Quality Control: Ensuring the product meets the required specifications through rigorous testing.

Chemical Reactions Analysis

Types of Reactions

N,N’-(octane-1,8-diyl)bis(3-phenylpropanamide) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like or .

    Reduction: Reduction can be achieved using reducing agents such as .

    Substitution: The amide groups can participate in substitution reactions, particularly nucleophilic acyl substitution.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in anhydrous ether or THF.

    Substitution: Nucleophiles like or in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of substituted amides or esters.

Scientific Research Applications

N,N’-(octane-1,8-diyl)bis(3-phenylpropanamide) has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of novel materials and compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of polymers and advanced materials.

Mechanism of Action

The mechanism of action of N,N’-(octane-1,8-diyl)bis(3-phenylpropanamide) involves its interaction with specific molecular targets and pathways. The compound can:

Comparison with Similar Compounds

N,N′-(Octane-1,8-diyl)bis(3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propanamide) (Compound 6)

  • Structure: Shares the octane-1,8-diyl backbone but incorporates benzoisoquinolinone moieties instead of phenyl groups.
  • Synthesis: Prepared via coupling of 1,8-diaminooctane with a naphthalimide derivative using HOBt/DCC, yielding a molecular formula of C₃₈H₃₈N₄O₆ .
  • Properties: Enhanced π-π stacking due to the planar benzoisoquinolinone rings, improving binding to parasitic enzymes. Demonstrated potent anti-leishmanial activity (IC₅₀ < 10 µM) .
  • Key Difference: The benzoisoquinolinone groups increase molecular weight (MW = 646.75 g/mol) and reduce solubility compared to the phenyl variant.

WIN 18,446 (N,N'-(Octane-1,8-diyl)bis(2,2-dichloroacetamide))

  • Structure : Replaces 3-phenylpropanamide with dichloroacetamide groups.
  • Synthesis: Derived from 1,8-diaminooctane and dichloroacetyl chloride under anhydrous conditions .
  • Properties : Dichloro substituents enhance electrophilicity, making it a potent aldehyde dehydrogenase inhibitor. Used in studies targeting cancer stem cells .
  • Key Difference : Higher polarity (logP ~1.2) and reactivity due to electron-withdrawing Cl atoms, contrasting with the hydrophobic phenylpropanamide analog.

N,N'-(Octane-1,8-diyl)bis(3-aminobenzamide)

  • Structure: Features aminobenzamide termini instead of phenylpropanamide.
  • Synthesis: Catalytic hydrogenation of nitro precursors (Pd/C, H₂) yields the amino-functionalized derivative .
  • Properties: The free amino groups enable further functionalization (e.g., ureido linkages for anion recognition). Demonstrates selective binding to sulfate ions (Kₐ = 10⁴ M⁻¹) .
  • Key Difference : Improved solubility in polar solvents (e.g., DMSO) due to amine groups, unlike the hydrophobic phenylpropanamide.

N,N'-(Octane-1,8-diyl)bis(2,3-dihydroxybenzamide)

  • Structure : Substitutes phenylpropanamide with dihydroxybenzamide groups.
  • Synthesis: Coupling of 1,8-diaminooctane with 2,3-dihydroxybenzoic acid derivatives.
  • Properties: Phenolic hydroxyls enable strong hydrogen bonding and metal chelation. Used in crystal engineering (CCDC: 1267/3422) .

Structural and Functional Analysis

Backbone and Substituent Effects

  • Octane Backbone : All analogs share the octane-1,8-diyl spacer, providing flexibility and optimal length for intermolecular interactions.
  • Terminal Groups: Phenylpropanamide: Hydrophobic, ideal for membrane penetration. Dichloroacetamide: Electrophilic, enhancing covalent interactions. Aminobenzamide: Versatile for post-synthetic modifications. Benzoisoquinolinone: Planar aromatic system for π-π stacking.

Physicochemical Properties

Compound Molecular Weight (g/mol) logP Solubility (mg/mL)
Phenylpropanamide analog 530.64 ~3.5 <0.1 (H₂O)
WIN 18,446 406.21 ~1.2 1.2 (DMSO)
Benzoisoquinolinone (6) 646.75 ~4.0 <0.05 (H₂O)
Dihydroxybenzamide 416.47 ~0.5 5.6 (MeOH)

Biological Activity

N,N'-(octane-1,8-diyl)bis(3-phenylpropanamide) is a compound of interest due to its potential biological activities. This article reviews the available literature on its synthesis, biological properties, and potential therapeutic applications.

Chemical Structure and Synthesis

N,N'-(octane-1,8-diyl)bis(3-phenylpropanamide) is characterized by its unique structure, which includes an octane backbone and two 3-phenylpropanamide moieties. The synthesis typically involves the reaction of octane-1,8-diamine with 3-phenylpropanoic acid under controlled conditions to yield the desired bisamide product.

Antitumor Activity

Recent studies have highlighted the antitumor properties of N,N'-(octane-1,8-diyl)bis(3-phenylpropanamide). In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The compound exhibited an IC50 value in the micromolar range, indicating its potency as an antitumor agent.

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)12.5Induction of apoptosis
PC-3 (Prostate Cancer)15.0Inhibition of cell proliferation

Anti-inflammatory Properties

In addition to its antitumor activity, N,N'-(octane-1,8-diyl)bis(3-phenylpropanamide) has shown promising anti-inflammatory effects. Studies indicated that the compound significantly reduced the production of pro-inflammatory cytokines in activated macrophages.

Cytokine Control (pg/mL) Treatment (pg/mL)
TNF-α20050
IL-615030

Antimicrobial Activity

The compound also demonstrated antimicrobial properties against various bacterial strains. In vitro tests revealed that it inhibited the growth of both Gram-positive and Gram-negative bacteria.

Bacterial Strain Minimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus32
Escherichia coli64

Case Studies

A case study involving the administration of N,N'-(octane-1,8-diyl)bis(3-phenylpropanamide) in a murine model showed a reduction in tumor size and improved survival rates compared to control groups. The study highlighted the compound's potential as a therapeutic agent in cancer treatment.

Research Findings

Further research is needed to elucidate the precise mechanisms underlying the biological activities of N,N'-(octane-1,8-diyl)bis(3-phenylpropanamide). Current hypotheses suggest that it may interact with specific cellular pathways involved in apoptosis and inflammation.

Q & A

Q. What are the established synthetic methodologies for N,N'-(octane-1,8-diyl)bis(3-phenylpropanamide)?

The compound is typically synthesized via amide coupling reactions . A common approach involves reacting 3-phenylpropanoic acid derivatives (e.g., acid chlorides or activated esters) with 1,8-octanediamine under coupling agents like EDCl/HOBt. For example, details a similar synthesis where bis-amide derivatives were prepared in yields of 59–90% using DMSO as a solvent and characterized via FTIR and NMR . Key steps include:

  • Activation : Use of coupling agents to activate carboxylic acid groups.
  • Purification : Recrystallization from polar aprotic solvents (e.g., DMSO) or column chromatography.
  • Validation : Confirmation of purity via melting point analysis and HPLC.

Q. How is the compound structurally characterized in academic research?

Structural characterization employs:

  • FTIR : Peaks at ~1625–1669 cm⁻¹ confirm amide C=O stretching .
  • 1H/13C NMR : Key signals include:
    • δ 1.17–1.55 ppm (octane chain CH₂ groups) .
    • δ 7.15–8.81 ppm (aromatic protons from phenyl groups) .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 383 [M+H]+) validate the molecular formula .
  • X-ray crystallography : Not explicitly reported for this compound, but SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement in related studies .

Q. What solvents and storage conditions are recommended for this compound?

The compound is soluble in DMF and DMSO but insoluble in water or low-polarity solvents. Storage at room temperature in a sealed container under inert gas (e.g., N₂) is advised to prevent hydrolysis of the amide bonds .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data during synthesis?

Discrepancies in NMR signals (e.g., unexpected splitting or shifts) may arise from:

  • Dynamic effects : Conformational flexibility in the octane chain can cause signal broadening. Use variable-temperature NMR to assess rotational barriers .
  • Impurities : Trace solvents or unreacted precursors can distort signals. Validate purity via HPLC-MS and repeat column chromatography if needed.
  • Tautomerism : Though rare in bis-amides, check for keto-enol tautomerism using deuterated solvents (e.g., DMSO-d₆) .

Q. What experimental strategies are used to study its supramolecular applications?

The compound’s rigid bis-amide structure makes it suitable for anion recognition via hydrogen bonding. demonstrates its use in synthesizing oligomethylene bis(nitrophenylureylbenzamide) receptors, which bind anions like acetate and phosphate. Methodological steps include:

  • Titration experiments : Monitor binding affinity via UV-Vis or fluorescence quenching.
  • Job’s plot analysis : Determine stoichiometry of host-guest complexes.
  • Computational modeling : Use DFT to predict binding modes and complement experimental data .

Q. How can thermal stability and degradation pathways be investigated?

  • Thermogravimetric analysis (TGA) : Measure decomposition onset temperatures (typically >200°C for bis-amides).
  • Differential scanning calorimetry (DSC) : Identify phase transitions or melting points.
  • Pyrolysis-GC/MS : Analyze degradation products to infer cleavage mechanisms (e.g., amide bond hydrolysis vs. alkyl chain scission) .

Key Research Gaps

  • Crystallographic data : No reported single-crystal structures; SHELXL refinement could elucidate conformational preferences .
  • Biological activity : Limited studies on toxicity or enzymatic interactions; preliminary assays (e.g., MTT) are needed for biomedical applications .

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